molecular formula C11H9F4NO B2738346 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile CAS No. 1521547-67-0

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B2738346
CAS No.: 1521547-67-0
M. Wt: 247.193
InChI Key: IFNMVGVDNCMEHJ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is a versatile organic compound with the molecular formula C11H9F4NO and a molecular weight of 247.19 g/mol. This nitrile is characterized by its liquid form and requires storage at 4°C to maintain stability . Its structure features a phenyl ring substituted with both fluorine and a trifluoromethyl group, which is linked to an ethoxy-acetonitrile chain. This specific arrangement of atoms, particularly the presence of multiple fluorine atoms, is often sought after in medicinal chemistry and drug discovery research due to its potential to influence the metabolic stability, bioavailability, and binding affinity of candidate molecules. As a building block, this compound is valuable for the synthesis of more complex molecular architectures. It can be used in the development of novel chemical entities targeting nuclear hormone receptors, such as the Farnesoid X Receptor (FXR) and Liver X Receptors (LXR), which are key regulators of cholesterol, lipid, and glucose metabolism . Researchers may employ it in solid-phase synthesis or other methodologies to create compounds for investigating metabolic diseases, dyslipidemia, and atherosclerosis . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMVGVDNCMEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is $$ \text{C}{11}\text{H}{9}\text{F}_{4}\text{NO} $$, with a molecular weight of 247.19 g/mol. Its SMILES notation ($$ \text{N#CC(OCC)C1=CC=C(F)C=C1C(F)(F)F $$) reveals a trifluoromethyl-substituted aryl ring connected to an ethoxy-acetonitrile group. The presence of fluorine atoms and the nitrile group suggests high electronegativity and potential reactivity in cross-coupling reactions.

Physical Properties

Available supplier data indicates the compound is a liquid at room temperature, stored at 4°C. The absence of reported melting or boiling points in public sources highlights the need for experimental characterization.

Synthetic Routes and Methodological Analysis

Friedel-Crafts Acylation and Cyanation

A plausible route involves Friedel-Crafts acylation, as seen in the synthesis of structurally related fluorophenyl ketones. For example, 1-(4-fluorophenyl)-2-phenylethanone derivatives are synthesized using aluminum chloride (AlCl$$_3$$)-catalyzed acylation of fluorobenzene with phenyl acetyl chloride. Adapting this method:

  • Acylation Step : React 4-fluoro-2-(trifluoromethyl)benzene with chloroacetonitrile in the presence of AlCl$$_3$$ to form 2-chloro-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile.
  • Ethoxy Substitution : Treat the intermediate with sodium ethoxide (NaOEt) in ethanol to replace the chlorine atom with an ethoxy group.

This two-step process mirrors the synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone described in patent US8946479B2. However, the steric bulk of the trifluoromethyl group may necessitate longer reaction times or elevated temperatures.

Table 1: Hypothetical Reaction Conditions
Step Reagents/Catalysts Temperature Yield (Projected)
Friedel-Crafts AlCl$$3$$, CH$$3$$CN 0–5°C 60–70%
Nucleophilic Substitution NaOEt, EtOH 50–60°C 75–85%

Condensation of Ethoxyacetonitrile with Aryl Halides

An alternative approach employs Ullmann-type coupling between ethoxyacetonitrile and a brominated aryl precursor. For instance, 4-fluoro-2-(trifluoromethyl)phenyl bromide could react with ethoxyacetonitrile in the presence of a copper(I) catalyst. This method is analogous to the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, where copper-mediated coupling achieved moderate yields.

Challenges :

  • The electron-withdrawing trifluoromethyl group may deactivate the aryl halide, requiring harsh conditions.
  • Competing side reactions, such as hydrolysis of the nitrile group, could reduce efficiency.

Oxidative Methods

Oxidation of secondary alcohols to nitriles represents another potential pathway. If 2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol were accessible, treatment with a hypervalent iodine reagent (e.g., IBX) or SOCl$$2$$/NH$$3$$ could yield the target nitrile. A related oxidation step is documented in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, where NaIO$$_4$$ oxidized thioether intermediates.

Optimization and Process Challenges

Stereochemical Considerations

The ethoxy and nitrile groups on the central carbon create a chiral center. Published syntheses of similar compounds, such as the racemic mixture in PMC9462268, suggest that non-stereoselective routes dominate. Enantioselective synthesis would require chiral catalysts or resolution techniques, which are unreported for this compound.

Purification and Yield Enhancement

Flash chromatography (DCM/MeOH 95:5) or recrystallization from isopropyl alcohol are viable purification methods. However, the compound’s liquid state at room temperature complicates crystallization, necessitating low-temperature processing or derivatization.

Characterization and Analytical Data

Spectroscopic Analysis

While experimental data for the target compound is scarce, analogous structures provide insight:

  • $$^1$$H NMR : Expected signals include a quartet for the ethoxy group (~1.3 ppm, CH$$3$$; ~3.6 ppm, OCH$$2$$), aromatic protons (6.8–7.6 ppm), and CF$$_3$$ splitting patterns.
  • $$^{19}$$F NMR : Distinct peaks for the para-fluoro (~−110 ppm) and trifluoromethyl (~−60 ppm) groups.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods used for related fluorophenyl ketones could be adapted, with mobile phases of acetonitrile/water (70:30) and UV detection at 254 nm.

Applications and Derivatives

The compound’s nitrile group is a versatile handle for further functionalization:

  • Pharmaceutical Intermediates : Conversion to primary amines via hydrogenation or Strecker synthesis.
  • Coordination Chemistry : Metal-organic frameworks (MOFs) leveraging the nitrile’s ligating ability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Steric and Solubility Effects : The ethoxy group (–OCH₂CH₃) introduces greater steric bulk and lipophilicity compared to methoxy (–OCH₃) or difluoroethoxy (–OCH₂CF₂H) groups, influencing solubility in organic solvents .

Physicochemical Properties

Limited data exist for the target compound, but trends can be inferred from analogues:

  • Boiling/Melting Points : Ethoxy-substituted compounds generally exhibit higher boiling points than methoxy analogues due to increased molecular weight. For example, 2-Fluoro-4-methoxyphenylacetonitrile (PubChem CID 26343860) has a reported boiling point of ~250°C, whereas ethoxy derivatives may exceed 270°C .
  • Lipophilicity: The –CF₃ and ethoxy groups in the target compound likely elevate its logP value (estimated ~2.8) compared to non-fluorinated analogues (e.g., phenylacetonitrile: logP ~1.2) .

Biological Activity

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile, with the chemical formula C11_{11}H9_9F4_4NO and CAS number 1521547-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

  • Molecular Weight : 247.19 g/mol
  • Appearance : Liquid
  • Storage Temperature : 4 °C

Structural Information

PropertyValue
IUPAC NameThis compound
Standard InChIInChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3
SMILESCCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The presence of both ethoxy and trifluoromethyl groups in this compound suggests potential interactions with biological targets.

The exact mechanisms of action for this compound remain under investigation. However, similar compounds have shown activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes including neurotransmission and neuroprotection .

In Vitro Studies

A study focusing on the structure-function relationship of arylpyridine derivatives demonstrated that modifications at the para-position significantly influenced their activity as nAChR modulators. The introduction of electron-withdrawing groups like trifluoromethyl enhanced potency against oxidative stress in neuronal cell models .

CompoundEC50_{50} (µM)Max Modulation (%)
7b (with ethoxy substitution)1.9600
7q (with chloro substitution)0.381200
7r (with ethyl substitution)0.16700

This data suggests that the structural features of compounds like this compound could lead to significant enhancements in receptor modulation.

Neuroprotective Effects

In related studies, compounds similar to this acetonitrile derivative have been shown to provide neuroprotection against oxidative stress by modulating signaling pathways associated with nAChRs. The neuroprotective effects were assessed using glial cell models exposed to oxidative agents such as t-butyl hydroperoxide (tBuOOH) .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the ethoxy group, trifluoromethyl substitution, and acetonitrile moiety. Fluorine-19 NMR can resolve interactions from fluorine atoms .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (>95% purity threshold) to assess purity. Gradient elution with acetonitrile/water is optimal for fluorinated aryl compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., expected [M+H]+^+ or [M−H]^- ions) .

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Nucleophilic Substitution : React 4-fluoro-2-(trifluoromethyl)phenylacetonitrile with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Cyanation : Convert a ketone precursor (e.g., 2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetone) to the nitrile via Strecker or Rosenmund-von Braun reactions .
  • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. How do structural features (e.g., ethoxy, trifluoromethyl) influence the compound’s physicochemical properties?

  • Methodology :

  • LogP Calculations : Predict lipophilicity using software like MarvinSketch or ACD/Labs. The trifluoromethyl group increases hydrophobicity, while the ethoxy group may enhance solubility .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition points, critical for storage conditions (-20°C recommended for long-term stability) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s hybrid computational-experimental workflows reduce trial-and-error approaches .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction yields in polar aprotic solvents like DMF or acetonitrile .

Q. What experimental design strategies improve synthesis yield and reproducibility?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k or Box-Behnken) to optimize variables (temperature, catalyst loading, reaction time). Statistical analysis (ANOVA) identifies significant factors .
  • Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of nitrile formation .

Q. How can contradictions in biological activity data be resolved?

  • Methodology :

  • Dose-Response Studies : Conduct assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to establish EC50_{50}/IC50_{50} values. Use positive/negative controls to validate results .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 2-chloro-6-fluorophenylacetonitrile) to identify pharmacophore requirements. Molecular docking (e.g., AutoDock Vina) can predict target binding .

Q. What challenges arise in HPLC purity analysis, and how can they be mitigated?

  • Methodology :

  • Column Selection : Use fluorinated stationary phases (e.g., C18 with end-capping) to resolve peaks for fluorinated impurities .
  • Mobile Phase pH : Adjust pH (2.5–3.5 with 0.1% formic acid) to suppress silanol interactions and improve peak symmetry .

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